Perfluoro(2-methyl-3-pentanone)

Catalog No.
S610180
CAS No.
756-13-8
M.F
C6F12O
M. Wt
316.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro(2-methyl-3-pentanone)

CAS Number

756-13-8

Product Name

Perfluoro(2-methyl-3-pentanone)

IUPAC Name

1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one

Molecular Formula

C6F12O

Molecular Weight

316.04 g/mol

InChI

InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18

InChI Key

RMLFHPWPTXWZNJ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F

Synonyms

HEPTAFLUOROISOPROPYL PENTAFLUOROETHYL KETONE;PERFLUORO(2-METHYL-3-PENTANONE);1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-Pentanone;Perfluoro(2-methyl-3-pentanone)98%;3-Pentone,1,1,1,2,2,4,5,5,5,-nonafluoro-4-(trifluoromethyl)-;1,1,1,2,2,4,5,5

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F

Refrigerant Research:

1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone, also known as Perfluoro-2-methyl-3-pentanone or Perfluoroethyl perfluoroisopropyl ketone (PEPK), is being investigated as a potential replacement for traditional hydrofluorocarbon (HFC) refrigerants. HFCs, while currently widely used, contribute to greenhouse gas emissions. PEPK possesses desirable properties for refrigerants, including low boiling point, high thermal stability, and non-flammability []. Research is ongoing to assess its long-term environmental impact and efficiency compared to existing options [].

Material Science Research:

PEPK's unique properties, such as its high chemical and thermal stability, have made it a subject of interest in material science research. Studies have explored its potential applications in various areas, including:

  • Lubricant development: PEPK's low surface tension and lubricating properties are being investigated for its potential use in lubricants for high-performance machinery [].
  • Polymer synthesis: PEPK can be incorporated into the structure of certain polymers, potentially enhancing their properties such as chemical resistance and thermal stability [].
  • Membrane development: Research suggests PEPK could be used in the development of novel membranes for applications like gas separation and fuel cells [].

Perfluoro(2-methyl-3-pentanone) is a fluorinated ketone with the chemical formula CF3CF2C O CF CF 3 2\text{CF}_3\text{CF}_2\text{C O CF CF 3 2}. This compound is a fully fluorinated analog of ethyl isopropyl ketone and features a unique structure that contributes to its distinctive properties. It is primarily utilized in industrial applications as a coolant and fire suppression agent, marketed under brand names such as Novec 1230 and Novec 649 by 3M. These products are characterized by their low global warming potential and effectiveness in fire protection scenarios where traditional water-based systems may be inadequate .

  • Toxicity: Considered to have low acute toxicity. However, long-term health effects are under investigation due to its persistence in the environment.
  • Flammability: Not flammable itself but can decompose at high temperatures to form toxic products.
  • Reactivity: Relatively inert but may react with some strong oxidizing agents.
, including photolysis, which produces radicals such as CF3CF2C(O)\text{CF}_3\text{CF}_2\text{C}^\cdot(\text{O}) and CF(CF3)2\cdot \text{CF}(CF_3)_2 . Additionally, it can be hydrolyzed to yield perfluoropropanoic acid and other derivatives. The compound's reactivity is influenced by the presence of fluoride salts and ether compounds during synthesis, which facilitate its conversion from precursors like perfluoro-2,3-epoxide-2-methylpentane through catalytic rearrangement reactions .

The synthesis of perfluoro(2-methyl-3-pentanone) typically involves the catalytic rearrangement of perfluoro-2,3-epoxide-2-methylpentane. This process occurs in the presence of fluoride salts (such as sodium fluoride or potassium fluoride) and ether compounds (like diglyme) at temperatures ranging from 10 °C to 250 °C. The reaction can achieve high conversion rates, with selectivity influenced by the choice of catalyst and reaction conditions .

Key Steps in Synthesis:

  • Starting Material: Perfluoro-2,3-epoxide-2-methylpentane.
  • Catalysts: Fluoride salts (e.g., sodium fluoride).
  • Solvents: Ether compounds (e.g., diglyme).
  • Temperature Range: 10 °C to 250 °C.
  • Reaction Time: 2 to 10 hours.

Unique FeaturesPerfluorohexaneC6F14\text{C}_6\text{F}_{14}Electronics coolingHigher global warming potentialPerfluoropropanoic acidC3F7COOH\text{C}_3\text{F}_7\text{COOH}Industrial processesKnown environmental concernsPerfluorobutaneC4F10\text{C}_4\text{F}_{10}Fire suppressionLess effective than perfluoro(2-methyl-3-pentanone)PerfluoropentaneC5F12\text{C}_5\text{F}_{12}Specialty solventsHigher boiling point

Perfluoro(2-methyl-3-pentanone)'s unique combination of low global warming potential, effectiveness as a fire suppressant, and minimal environmental impact distinguishes it from these similar compounds. Its applications in sensitive environments further emphasize its importance in modern industrial practices .

Studies have investigated the interactions of perfluoro(2-methyl-3-pentanone) with various fuels and additives, revealing its capacity to inhibit combustion. This property makes it a candidate for applications in enhanced fire safety measures within energy systems . The compound's interactions with other chemicals can also lead to the formation of potentially hazardous byproducts, necessitating careful handling during use.

XLogP3

4.2

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

756-13-8

Wikipedia

Novec 1230

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Primary metal manufacturing
3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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